3-Chloro-4-iodo-6-methoxypyridazine
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Overview
Description
3-Chloro-4-iodo-6-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O and a molecular weight of 270.46 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-6-methoxypyridazine typically involves the halogenation and methoxylation of pyridazine derivatives. One common method includes the regioselective metallation of 3-Chloro-6-methoxypyridazine using various lithium alkylamides, temperatures, and solvents such as tetrahydrofuran (THF) and ether . The compound can be lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation and methoxylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodo-6-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can undergo cross-coupling reactions with aromatic and heteroaromatic halides to form substituted aryl and heteroaryl pyridazines.
Common Reagents and Conditions
Lithium Alkylamides: Used for regioselective metallation.
Tetrahydrofuran (THF) and Ether: Common solvents for these reactions.
Nickel Catalysts: Used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Chloro-4-iodo-6-methoxypyridazine has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antifungal and antibiotic properties.
Medicine: Explored for its potential use in pharmaceutical formulations due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mechanism of Action
The exact mechanism of action for 3-Chloro-4-iodo-6-methoxypyridazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-iodo-3-methoxypyridazine: Similar in structure but with different substitution patterns.
3-Chloro-6-methoxypyridazine: Lacks the iodine atom, leading to different reactivity and applications.
3-Iodo-6-methylchromone: A different heterocyclic compound with similar halogenation.
Uniqueness
3-Chloro-4-iodo-6-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
3-chloro-4-iodo-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)5(6)9-8-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDICWZOQMIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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